

3-Fluorobenzyl chloride chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Fluorobenzyl chloride

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An In-depth Technical Guide to 3-Fluorobenzyl Chloride

This guide provides a comprehensive overview of **3-Fluorobenzyl chloride**, a pivotal chemical intermediate in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical identity, physical and chemical properties, synthesis protocols, and key reactions.

Chemical Structure and Identity

3-Fluorobenzyl chloride is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a fluorine atom at the meta-position (carbon 3) and a chloromethyl group at carbon 1.^[1] This unique arrangement of a reactive benzylic halide and an electron-withdrawing fluorine atom imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.^{[2][3]}

IUPAC Name: 1-(chloromethyl)-3-fluorobenzene^{[4][5]}

CAS Number: 456-42-8^{[2][3][4][6]}

Molecular Formula: C₇H₆ClF^{[3][4][6]}

Molecular Weight: 144.57 g/mol ^{[5][6][7]}

Caption: Chemical structure of **3-Fluorobenzyl chloride**.

Physicochemical Properties

The physical and chemical properties of **3-Fluorobenzyl chloride** are summarized in the table below. It is typically a colorless to light yellow liquid.[1][8] It is classified as a flammable and corrosive liquid and should be handled with appropriate safety precautions.[2]

Property	Value
Appearance	Colorless to pale yellow liquid[1][8]
Boiling Point	173 - 180 °C[3][8][9][10]
Melting Point	-70 °C[9]
Density	1.194 - 1.22 g/cm ³ at 20-25 °C[1][3][10][11]
Flash Point	58 - 71 °C (closed cup)[7][8]
Refractive Index	1.5090 - 1.5140 at 20 °C[4][9]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether[1][9]
Purity (GC)	≥95.0% - 99.5%[3][8]

Experimental Protocols

Synthesis of 3-Fluorobenzyl Chloride

A representative method for the synthesis of **3-Fluorobenzyl chloride** involves the reaction of 3-fluorotoluene with a chlorinating agent. A detailed procedure is outlined below.[6]

Reaction: 3-Fluorotoluene + CCl₄ + CH₃OH → **3-Fluorobenzyl chloride**

Reagents and Conditions:

- Starting Material: 3-Fluorotoluene
- Chlorinating Agent: Tetrachloromethane (CCl₄)

- Catalyst System: Iron(II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$) and Formamide
- Solvent: Methanol (CH_3OH)
- Temperature: 180 °C
- Time: 6 hours
- Atmosphere: Inert (Argon)
- Apparatus: Sealed glass tube within a stainless steel autoclave

Procedure:

- A glass tube (10 mL) is placed under an argon atmosphere.
- Iron(II) chloride tetrahydrate (0.09 mmol, 0.018 g) and formamide (4.5 mmol, 0.20 g) are added to the tube.
- The mixture is heated for 5 minutes.
- Tetrachloromethane (18 mmol, 2.76 g), methanol (4.5 mmol, 0.14 g), and 3-fluorotoluene (9 mmol, 1.00 g) are added.
- The glass tube is sealed and placed into a stainless steel autoclave.
- The autoclave is sealed and heated to 180 °C for 6 hours.
- After the reaction, the autoclave is cooled to room temperature.
- The reaction mixture is filtered.
- The solvent is removed by distillation.
- The final product, **3-Fluorobenzyl chloride**, is purified and separated from unreacted starting material by vacuum distillation.[6]



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Caption: Experimental workflow for the synthesis of **3-Fluorobenzyl chloride**.

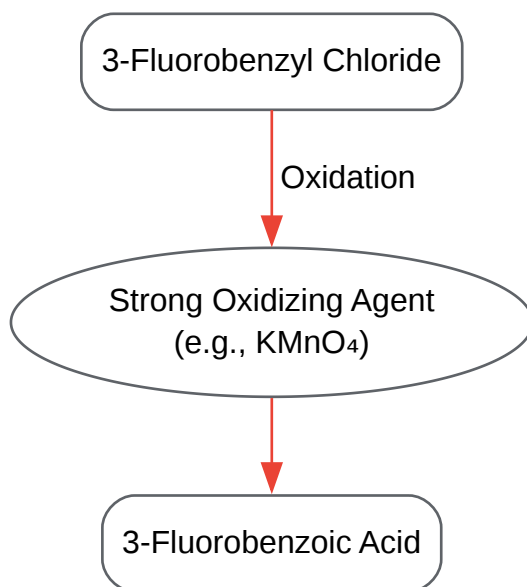
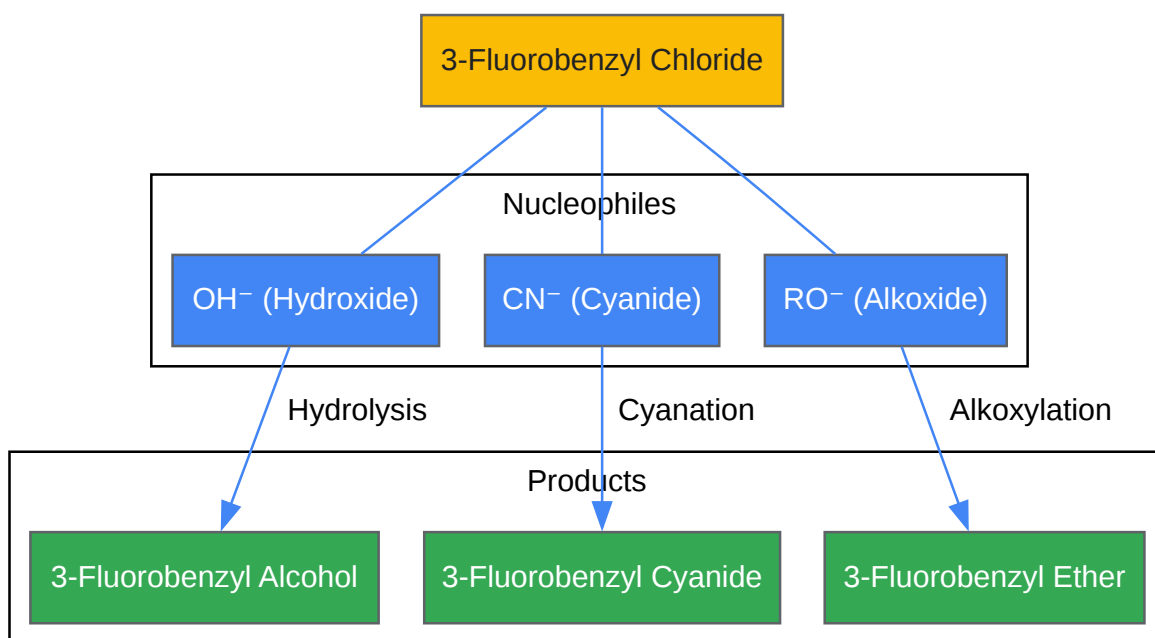
Chemical Reactivity and Signaling Pathways

The primary reactivity of **3-Fluorobenzyl chloride** is centered around the chloromethyl group. [2] The benzylic carbon is electrophilic and susceptible to attack by various nucleophiles, making it a versatile reagent for introducing the 3-fluorobenzyl moiety into molecules.[2][9]

Nucleophilic Substitution Reactions

The chloride ion is an excellent leaving group, facilitating S_N2 reactions with a wide range of nucleophiles.

- Hydrolysis: Reaction with water or hydroxide ions yields 3-fluorobenzyl alcohol.[9]
- Cyanation: Reaction with cyanide salts, such as sodium cyanide, produces 3-fluorobenzyl cyanide (m-fluorophenylacetonitrile).[9]
- Alkoxylation: Reaction with alkoxides results in the formation of ethers.[9]



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